6-Hydroxy Bexarotene

RXR binding retinoid receptor ligand affinity

6-Hydroxy Bexarotene, the major CYP3A4-mediated oxidative metabolite of bexarotene, is essential for ANDA/NDA impurity profiling and pharmacokinetic LC-MS/MS method validation. Its reduced RXR binding (Kd: 3.46–4.83 μM) and attenuated transactivation (EC50: 356–420 nM) versus parent bexarotene enable precise dissection of parent-versus-metabolite pharmacology. Supplied at ≥98% purity with full analytical characterization, it is the definitive standard for metabolite identification, stability studies, and rexinoid SAR programs.

Molecular Formula C24H28O3
Molecular Weight 364.5 g/mol
CAS No. 368451-07-4
Cat. No. B193257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy Bexarotene
CAS368451-07-4
Synonyms4-[1-(5,6,7,8-Tetrahydro-6-hydroxy-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic Acid
Molecular FormulaC24H28O3
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C
InChIInChI=1S/C24H28O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27)
InChIKeyWTWGVKDCAJSUBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy Bexarotene (CAS 368451-07-4): Selective RXR Ligand Metabolite for Retinoid Pathway Research


6-Hydroxy Bexarotene (CAS 368451-07-4) is an oxidative metabolite of the FDA-approved rexinoid bexarotene, formed primarily via CYP3A4-mediated hydroxylation [1]. The compound functions as a selective ligand for retinoid X receptors (RXRα, RXRβ, RXRγ) over retinoic acid receptors (RARs), with quantified binding affinities (Kd values: 3.46, 4.21, 4.83 μM for RXRα/β/γ respectively) and functional activation potencies (EC50 values: 398, 356, 420 nM for RXRα/β/γ) established in standardized in vitro assays .

Why Generic RXR Agonists Cannot Substitute for 6-Hydroxy Bexarotene in Receptor Selectivity Studies


6-Hydroxy Bexarotene is not functionally interchangeable with its parent compound bexarotene or other RXR agonists due to its distinct receptor activation profile. While it retains the RXR-over-RAR selectivity characteristic of rexinoids, its absolute binding affinity and transactivation potency at RXR subtypes are substantially reduced relative to bexarotene [1]. Substitution with bexarotene or alternative RXR ligands would introduce confounding variables in experiments designed to isolate metabolite-specific effects, particularly in studies of CYP-mediated drug metabolism, metabolite contribution to efficacy/safety, or structure-activity relationships of rexinoid pharmacophores [2].

6-Hydroxy Bexarotene vs. Comparators: Quantitative Differentiation Evidence for Procurement Decisions


6-Hydroxy Bexarotene vs. Parent Bexarotene: Reduced RXR Binding Affinity

6-Hydroxy Bexarotene exhibits substantially reduced binding affinity for all three RXR subtypes compared to its parent compound bexarotene. While bexarotene is characterized as a high-affinity RXR ligand with nanomolar potency, the 6-hydroxy metabolite demonstrates micromolar binding affinities, representing a significant attenuation of receptor interaction [1]. The binding affinity reduction is observed across RXRα, RXRβ, and RXRγ, with Kd values ranging from 3.46 to 4.83 μM .

RXR binding retinoid receptor ligand affinity

6-Hydroxy Bexarotene: RXR-Selective Transactivation with Quantified EC50 Values

6-Hydroxy Bexarotene selectively activates RXR subtypes over RAR subtypes in functional transactivation assays, maintaining the rexinoid selectivity profile despite reduced absolute potency. The compound activates RXRα, RXRβ, and RXRγ with EC50 values of 398 nM, 356 nM, and 420 nM respectively, while requiring substantially higher concentrations to activate RARα, RARβ, and RARγ (EC50 = 4,414 nM, 2,121 nM, and 2,043 nM respectively) .

RXR transactivation functional selectivity EC50

6-Hydroxy Bexarotene vs. 7-Hydroxy Bexarotene: Differential Predominance in Human Plasma

Among the four oxidative metabolites of bexarotene identified in plasma (6-hydroxy, 7-hydroxy, 6-oxo, and 7-oxo), 6-hydroxy-bexarotene is consistently the major circulating metabolite across species, with oxidation at the C-6 position predominating over C-7 oxidation in rats, dogs, and humans [1]. This regioselectivity has significant implications for understanding bexarotene metabolism and for selecting the appropriate metabolite reference standard in analytical method development [2].

drug metabolism CYP3A4 pharmacokinetics metabolite profiling

Optimal Use Cases for 6-Hydroxy Bexarotene in RXR Research and Pharmaceutical Analysis


Reference Standard for Bioanalytical Method Development and Pharmacokinetic Studies

As the major circulating oxidative metabolite of bexarotene identified in human, rat, and dog plasma, 6-hydroxy-bexarotene serves as an essential analytical reference standard for developing and validating HPLC or LC-MS/MS methods to quantify bexarotene and its metabolites in biological matrices [1]. Its availability as a characterized synthetic standard enables accurate metabolite identification, quantification, and assessment of systemic exposure in preclinical and clinical pharmacokinetic studies .

In Vitro Probe for Isolating Metabolite-Specific RXR Signaling Effects

Given its reduced RXR binding affinity (Kd values: 3.46-4.83 μM) and attenuated transactivation potency (EC50 values: 356-420 nM for RXR subtypes) relative to bexarotene, 6-hydroxy-bexarotene enables researchers to dissect the relative contributions of parent drug versus metabolite to overall rexinoid pharmacology [1]. This is particularly valuable in studies investigating the clinical observation that oxidative metabolites are active in vitro yet unlikely to contribute significantly to in vivo receptor activation following therapeutic bexarotene administration .

Structure-Activity Relationship Studies of Rexinoid Pharmacophores

The C-6 hydroxylation of bexarotene to form 6-hydroxy-bexarotene represents a defined structural modification with quantifiable consequences for receptor binding and activation. This compound serves as a key comparator in medicinal chemistry programs aimed at understanding how oxidation at specific positions alters rexinoid potency and selectivity [1]. The established EC50 values across all six retinoid receptor subtypes (RXRα/β/γ: 398, 356, 420 nM; RARα/β/γ: 4,414, 2,121, 2,043 nM) provide a comprehensive functional fingerprint for SAR analysis .

Pharmaceutical Impurity and Metabolite Profiling for ANDA/NDA Submissions

6-Hydroxy-bexarotene is recognized as a key pharmaceutical impurity and metabolite in the context of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for bexarotene products [1]. Its availability with detailed structural elucidation and analytical characterization supports regulatory compliance in impurity profiling, stability studies, and the demonstration of pharmaceutical equivalence .

Quote Request

Request a Quote for 6-Hydroxy Bexarotene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.